2-(3,4-Dimethoxyphenyl)propan-2-amine

描述

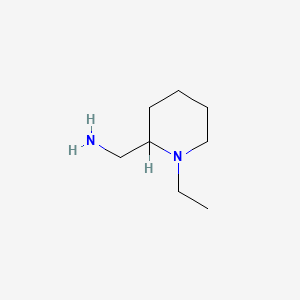

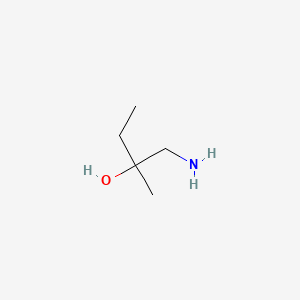

2-(3,4-Dimethoxyphenyl)propan-2-amine is a chemical compound that is structurally related to a variety of pharmacologically active amines. It contains a dimethoxyphenyl group attached to a propan-2-amine moiety. This structure is similar to compounds that have been studied for their psychotomimetic properties, such as those related to 1-(2,4,5-trimethoxyphenyl)-2-aminopropane , and for their potential as chiral auxiliaries in asymmetric synthesis .

Synthesis Analysis

The synthesis of related compounds involves regiospecific methods, as seen in the production of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane . Additionally, 3-(3,4-Dimethoxyphenyl)-propylamine, a compound with a similar structure, can be N-acylated and then subjected to Bischler-Napieralski ring closure to produce 1-aralkyl-dihydro-2-benzazepines . The synthesis of 2-(3,4-Dimethoxyphenyl)propan-2-amine could potentially follow similar pathways, with modifications to protect the amine group during the synthetic steps.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(3,4-Dimethoxyphenyl)propan-2-amine has been characterized spectroscopically . The dimethoxyphenyl group can influence the conformation of the molecule, as seen in the crystal structure of related compounds where the dimethoxyphenyl substituent is twisted relative to the amino-bearing aromatic ring .

Chemical Reactions Analysis

Compounds with the dimethoxyphenyl and propan-2-amine moieties can undergo various chemical reactions. For instance, the presence of the propan-2-amine group has been shown to confer strong inhibitory effects on the HIF-1 activated transcription in a reporter assay, indicating that this moiety is crucial for the biological activity of certain compounds . Additionally, the amine group can form inclusion compounds with other molecules, as seen in the host-guest chemistry of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)propan-2-amine can be inferred from related compounds. For example, the poor water solubility of a related sulfonamide compound suggests that the dimethoxyphenyl group may contribute to lipophilicity . The crystal structures of related compounds also provide insights into the potential hydrogen bonding and molecular interactions that 2-(3,4-Dimethoxyphenyl)propan-2-amine might exhibit . The Hirshfeld surface analysis of alkyl substituted thiazole-2-amines indicates that intermolecular interactions, such as hydrogen bonding and π-π stacking, are important for the stability of these molecules .

科学研究应用

Synthesis and Characterization

Synthesis Methods : 2-(3,4-Dimethoxyphenyl)propan-2-amine and its derivatives have been synthesized through various chemical processes. For instance, the synthesis of a related compound, bk-2C-B, a cathinone analogue of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine, involved the Delépine reaction and was characterized using techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography (Power et al., 2015).

Crystal Structure Analysis : X-ray diffraction analysis has been used to study the crystal structures of various derivatives of 2-(3,4-Dimethoxyphenyl)propan-2-amine, revealing insights into their molecular conformations and packing arrangements (Nitek et al., 2020).

Pharmacological Synthesis : Synthesis of derivatives for pharmacological applications, such as anticancer compounds and potential kinase inhibitors, has been explored. This includes the synthesis of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, designed as an inhibitor of specific kinases (Guillon et al., 2013).

Biological and Pharmacological Activities

Smooth Muscle Relaxant Activity : Some derivatives of 2-(3,4-Dimethoxyphenyl)propan-2-amine have shown smooth muscle relaxant activities. This was evidenced by their ex vivo effects on rat gastric smooth muscle preparations, indicating potential uses in treating disorders involving smooth muscle contraction (Milusheva et al., 2022).

Antimicrobial Activities : Certain derivatives have demonstrated antimicrobial activities against pathogenic bacteria and fungi, suggesting their potential as antibacterial and antifungal agents (El‐Ziaty & Shiba, 2007).

Anticancer Properties : Research has been conducted on the synthesis of novel compounds with potential anticancer activities, such as N-(3,5 Dimethoxyphenyl) Acridin-9-Amine. These compounds are being evaluated for their toxicity and effectiveness against cancer cells (Ismail et al., 2018).

Corrosion Inhibition : Tertiary amines derived from 2-(3,4-Dimethoxyphenyl)propan-2-amine have been synthesized and evaluated as inhibitors of carbon steel corrosion, indicating potential industrial applications in protecting metals (Gao, Liang, & Wang, 2007).

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDPBFJRGWKCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388758 | |

| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)propan-2-amine | |

CAS RN |

153002-39-2 | |

| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。